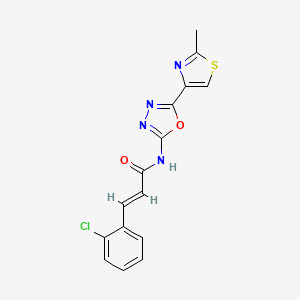

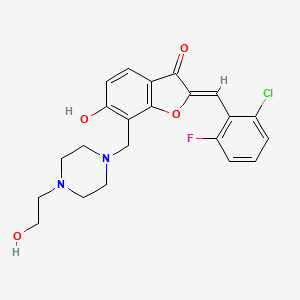

![molecular formula C7H7LiN2O2 B2383289 Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2243507-17-5](/img/structure/B2383289.png)

Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate” is a compound that belongs to the family of pyrroloimidazoles . The crystal structure of a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has been studied and it was found that the molecule adopts an envelope conformation of the pyrrolidine ring . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles can be achieved starting from readily available aminocarbonyl compounds using the Marckwald reaction . This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives is characterized by a pyrrole ring fused to an imidazole ring . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis

Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .科学的研究の応用

Synthesis and Antileukemic Activity

Synthesis and Evaluation of Antileukemic Activity : A study explored the synthesis of 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and related compounds. The reduction of these compounds with lithium aluminum hydride produced diols, which upon further treatment yielded bis(alkylcarbamates) with promising antileukemic activity comparable to mitomycin, showcasing potential therapeutic applications (Ladurée et al., 1989).

Applications in Lithium Ion Batteries

Physicochemical and Electrochemical Investigations : A new ionic liquid combining 4,5-dicyano-2-(trifluoromethyl)imidazole anion with N-butyl-N-methyl-pyrrolidinium cation was synthesized and characterized for its stability, ionic conductivity, lithium ion transport, and electrochemical stability window, proposing its application in lithium cells with stable LiFePO4 cathode. This indicates potential in enhancing the performance and safety of lithium batteries (Ochel et al., 2017).

Lithium-Based Organic Frameworks

Syntheses and Structural Characterization of Lithium Carboxylate Frameworks : Research on the synthesis of novel 3D lithium–organic frameworks demonstrated unique structures and guest-dependent photoluminescence behavior. These frameworks, such as [Li2(H2pml)]·C4H8O2, feature different guest-controlled structures and topology, highlighting potential applications in materials science for optical and electronic devices (Aliev et al., 2014).

将来の方向性

Research on pyrroloimidazoles has been ongoing since the 1960s . Advances in the chemistry of pyrroloimidazoles were first summarized in a 1995 review . Research over the next two decades, which relate to synthetic methods, chemical transformations, and biological activity, was partially summarized in concise reviews in 2008 and 2022 . Therefore, it is reasonable to expect that future research will continue to explore the synthesis methods, use in organic synthesis, and medical and biological studies of hydrogenated pyrrolo[1,2-a]imidazoles .

特性

IUPAC Name |

lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Li/c10-7(11)6-8-4-5-2-1-3-9(5)6;/h4H,1-3H2,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVXKTDYINLLSA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC2=CN=C(N2C1)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate | |

CAS RN |

2243507-17-5 |

Source

|

| Record name | lithium(1+) ion 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2383206.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)

![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)

![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)